molecular formula C14H20N2O2 B1387908 METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE CAS No. 914349-83-0

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Cat. No.: B1387908
CAS No.: 914349-83-0
M. Wt: 248.32 g/mol
InChI Key: UMYOUNGBUSQMCP-UHFFFAOYSA-N
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Description

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is an organic compound with the molecular formula C14H20N2O2. It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: The ester group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, where the piperazine ring is attached.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Methyl 4-((3-methylpiperazin-1-yl)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as a building block in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperazine ring is known to enhance the binding affinity of compounds to their targets, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

  • Methyl 4-(piperazin-1-yl)methylbenzoate
  • Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate
  • Methyl 4-((2-methylpiperazin-1-yl)methyl)benzoate

Comparison: METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is unique due to the specific position of the methyl group on the piperazine ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the methyl group at the 3-position may enhance its stability and binding properties compared to its analogs.

Properties

IUPAC Name

methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-9-16(8-7-15-11)10-12-3-5-13(6-4-12)14(17)18-2/h3-6,11,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYOUNGBUSQMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661061
Record name Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-83-0
Record name Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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